3,3,4,4-Tetrafluorobutan-2-one
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Overview
Description
3,3,4,4-Tetrafluorobutan-2-one is an organic compound with the molecular formula C4H4F4O and a molecular weight of 144.07 g/mol It is a fluorinated ketone, characterized by the presence of four fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluorobutan-2-one can be achieved through several methods. One common approach involves the reaction of 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol with appropriate reagents . The reaction typically proceeds through multiple steps, including the formation of intermediate compounds, followed by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3,4,4-Tetrafluorobutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluorobutan-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluorobutan-1-ol: A related compound with a hydroxyl group instead of a ketone group.
1,1,2,2-Tetrafluorobutan-3-one: Another fluorinated ketone with a different arrangement of fluorine atoms.
Uniqueness
3,3,4,4-Tetrafluorobutan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone group. This gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
3,3,4,4-tetrafluorobutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O/c1-2(9)4(7,8)3(5)6/h3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNMFBSYHBCLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382164 |
Source
|
Record name | 3,3,4,4-Tetrafluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679-97-0 |
Source
|
Record name | 3,3,4,4-Tetrafluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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